

Application Note: Engineering Microbial Metabolism through Shikimate Pathway Knockouts

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Compound of Interest

Compound Name: (+)-Shikimic acid

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Introduction

The shikimate pathway is a crucial and highly conserved metabolic route in bacteria, archaea, fungi, algae, and plants, responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1][2] These amino acids are not only essential building blocks for proteins but also serve as precursors for a vast array of secondary metabolites with significant biological and pharmaceutical activities, including alkaloids, flavonoids, and certain antibiotics.[3][4][5] Animals do not possess this pathway and must obtain these essential amino acids from their diet.[1] This unique characteristic makes the shikimate pathway an attractive target for the development of herbicides and antimicrobial agents.

Furthermore, the central role of the shikimate pathway in directing carbon flow from primary metabolism to aromatic compounds makes it a prime target for metabolic engineering.[6][7] By creating knockout strains with targeted deletions of specific genes within this pathway, researchers can study the effects on cellular physiology, identify metabolic bottlenecks, and redirect metabolic flux towards the overproduction of desired compounds. This application note provides detailed protocols for creating shikimate pathway knockout strains, primarily in microbial systems, and discusses their application in metabolic studies.

The Shikimate Pathway

The shikimate pathway consists of seven enzymatic steps that convert phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), intermediates of glycolysis and the pentose phosphate pathway respectively, into chorismate.[1][8][9] Chorismate is the common precursor for the three aromatic amino acids and other important metabolites.[1][5][9]

The seven enzymes of the core shikimate pathway are:

- 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (aroG, aroF, aroH in E. coli): Catalyzes the condensation of PEP and E4P to form DAHP.[1]
- 3-dehydroquinate (DHQ) synthase (aroB): Converts DAHP to DHQ.[1]
- 3-dehydroquinate dehydratase (aroD): Catalyzes the dehydration of DHQ to 3-dehydroshikimate (DHS).[1]
- Shikimate dehydrogenase (aroE): Reduces DHS to shikimate.[1]
- Shikimate kinase (aroK, aroL): Phosphorylates shikimate to shikimate-3-phosphate.[4]
- 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase (aroA): Catalyzes the condensation of shikimate-3-phosphate and PEP to form EPSP.
- Chorismate synthase (aroC): Converts EPSP to chorismate.[1]



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Caption: The Shikimate Pathway leading to Chorismate.

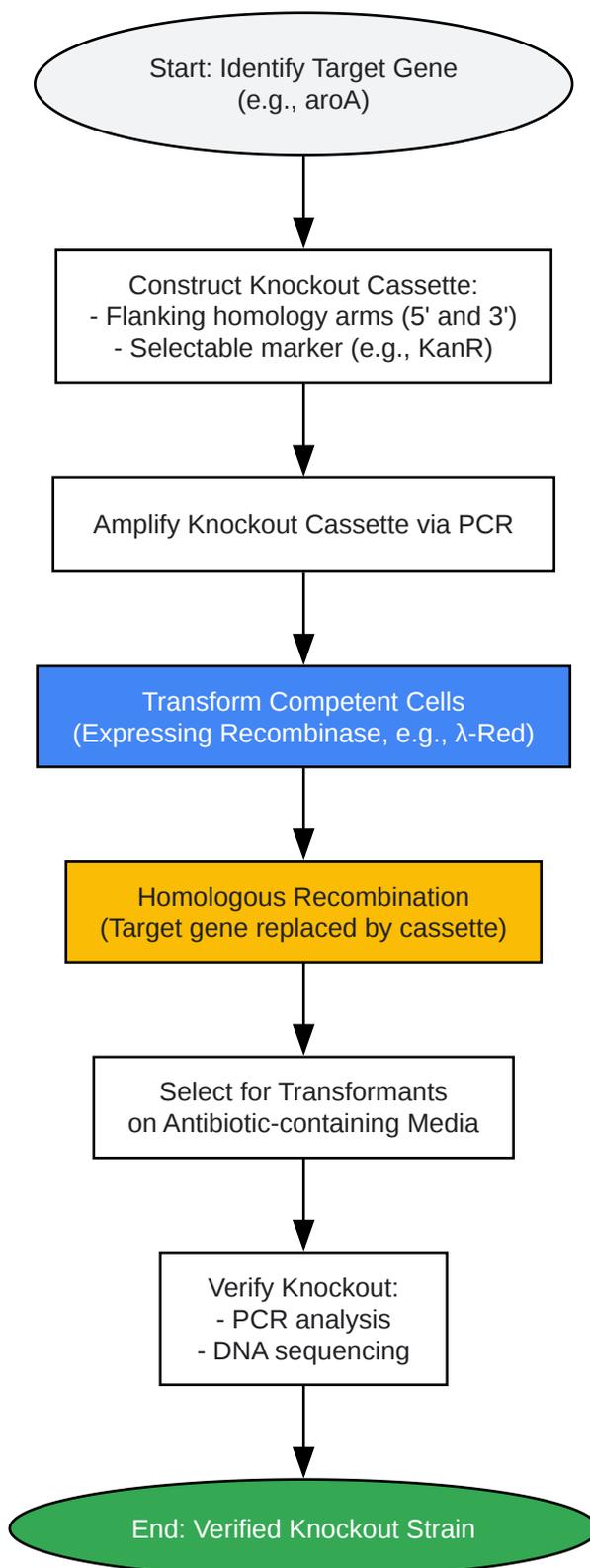
Methodologies for Creating Knockout Strains

Several genetic engineering techniques can be employed to create knockout strains. The choice of method often depends on the host organism, the desired precision of the deletion, and the available genetic tools.

Homologous Recombination-Based Methods

Homologous recombination is a classic and widely used technique for gene knockout in various organisms, including bacteria and yeast.^[10] This method relies on the cell's natural DNA repair machinery to exchange a target gene with a selectable marker, often an antibiotic resistance cassette.

Workflow for Gene Knockout via Homologous Recombination:



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Caption: Workflow for creating a knockout strain.

Protocol: Gene Knockout in E. coli using λ -Red Recombineering

This protocol is adapted for the targeted deletion of a shikimate pathway gene (e.g., *aroA*) in *Escherichia coli* using the λ -Red recombination system.

Materials:

- E. coli strain carrying the λ -Red recombinase genes (e.g., from plasmid pKD46).
- Template plasmid containing a selectable marker flanked by FRT sites (e.g., pKD4 for kanamycin resistance).
- Primers with 5' extensions homologous to the regions flanking the target gene and 3' ends complementary to the template plasmid.
- LB medium and agar plates with appropriate antibiotics (e.g., ampicillin for pKD46, kanamycin for selection of knockouts).
- L-arabinose for induction of λ -Red expression.
- Electroporator and cuvettes.
- Standard molecular biology reagents for PCR and DNA purification.

Procedure:

- **Primer Design:** Design forward and reverse primers (~70 bp). The 50 nucleotides at the 5' end of each primer must be homologous to the regions immediately upstream and downstream of the target gene's coding sequence. The 20 nucleotides at the 3' end should be complementary to the template plasmid for amplification of the resistance cassette.
- **Amplification of the Knockout Cassette:** Perform PCR using the designed primers and the template plasmid to amplify the antibiotic resistance cassette flanked by the homology arms. Purify the PCR product.
- **Preparation of Electrocompetent Cells:**

- Inoculate a single colony of the E. coli strain containing the λ -Red plasmid into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 30°C.
- Inoculate 50 mL of LB with the overnight culture and grow at 30°C to an OD600 of 0.1.
- Add L-arabinose to a final concentration of 10 mM to induce the expression of the λ -Red recombinase. Continue to grow the culture at 30°C to an OD600 of 0.4-0.6.
- Harvest the cells by centrifugation at 4°C.
- Wash the cell pellet twice with ice-cold sterile 10% glycerol.
- Resuspend the final pellet in a small volume of 10% glycerol to create highly concentrated competent cells.
- Electroporation:
 - Mix 50 μ L of the electrocompetent cells with 100-200 ng of the purified PCR product.
 - Transfer the mixture to a pre-chilled electroporation cuvette.
 - Electroporate the cells according to the manufacturer's instructions.
 - Immediately add 1 mL of SOC medium and incubate at 37°C for 1-2 hours to allow for expression of the antibiotic resistance gene.
- Selection and Verification:
 - Plate the cell suspension on LB agar plates containing the selective antibiotic (e.g., kanamycin).
 - Incubate the plates at 37°C overnight.
 - Pick individual colonies and verify the gene knockout by colony PCR using primers that flank the target gene locus. A successful knockout will result in a PCR product of a different size than the wild-type.
 - Further verification can be performed by DNA sequencing of the PCR product.

CRISPR-Cas9 Mediated Gene Editing

The CRISPR-Cas9 system has emerged as a powerful and efficient tool for genome editing in a wide range of organisms. This system uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic location, where it creates a double-strand break. The cell's DNA repair mechanisms can then be harnessed to introduce a deletion or integrate a donor DNA template.

Protocol: CRISPR-Cas9 Mediated Gene Deletion in Yeast (*Saccharomyces cerevisiae*)

This protocol outlines the general steps for deleting a shikimate pathway gene in *S. cerevisiae*.

Materials:

- *S. cerevisiae* strain to be engineered.
- A plasmid co-expressing the Cas9 nuclease and a specific gRNA targeting the gene of interest.
- Optionally, a linear donor DNA fragment with homology arms flanking the target gene for precise deletion or insertion.
- Yeast transformation reagents (e.g., lithium acetate/polyethylene glycol method).
- Appropriate selective media.

Procedure:

- **gRNA Design:** Design a 20-nucleotide gRNA sequence that targets a specific site within the coding sequence of the target shikimate pathway gene. The target site must be adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for *Streptococcus pyogenes* Cas9).
- **Plasmid Construction:** Clone the designed gRNA sequence into a yeast expression vector that also contains the Cas9 gene under a suitable promoter.
- **Yeast Transformation:**
 - Prepare competent yeast cells using the lithium acetate method.

- Transform the yeast cells with the Cas9-gRNA plasmid. If a precise deletion is desired, co-transform with a linear donor DNA template containing flanking homology regions.
- Plate the transformed cells on a selective medium to isolate transformants.
- Screening and Verification:
 - Isolate genomic DNA from individual transformant colonies.
 - Perform PCR using primers flanking the target locus to screen for the desired deletion.
 - Confirm the deletion and the absence of off-target mutations by DNA sequencing.

Metabolic Analysis of Knockout Strains

The creation of knockout strains is followed by a detailed analysis of their metabolic phenotype. This typically involves comparing the growth characteristics and metabolite profiles of the knockout strain to the wild-type strain.

Common Analytical Techniques:

- High-Performance Liquid Chromatography (HPLC): For the quantification of aromatic amino acids and other key metabolites in culture supernatants and cell extracts.
- Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): For comprehensive metabolite profiling (metabolomics) to identify broader changes in the cellular metabolism.
- Growth Assays: To determine the effect of the gene knockout on cell growth rates and biomass yield in different media conditions.

Quantitative Data from Shikimate Pathway Engineering Studies

The following table summarizes representative data from studies where shikimate pathway genes have been knocked out or manipulated for metabolic engineering purposes in *E. coli* and *K. marxianus*.

Organism	Gene Target	Modification	Effect on Metabolite Production	Fold Change vs. Wild-Type	Reference
E. coli	pykF	Knockout	Increased PEP availability for the shikimate pathway, leading to a 170 mg/L titer of cis,cis-muconic acid.	Not explicitly stated, but significant production from glucose was achieved.	[11]
E. coli	ptsH, ptsI, crr	Knockout	Boosted PEP levels for the shikimate pathway.	Part of a multi-gene engineering strategy.	[11]
E. coli	pheA, tyrA	Knockout	Blocked competing pathways to enhance L-tryptophan biosynthesis.	A 22% increase in L-tryptophan titer was observed in a precursor strain.	[12]
K. marxianus	KmARO4, KmARO7, KmPHA2	Overexpression with different promoters	Increased 2-phenylethanol (2-PE) production to 766 ± 6 mg/L.	Significant increase from baseline.	[13]

K. marxianus	KmEAT1	Disruption	Further increased 2-PE production to 1943 ± 63 mg/L in fed-batch culture.	Substantial improvement over the overexpression strain.	[13]
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Conclusion

The creation of shikimate pathway knockout strains is a fundamental strategy in metabolic engineering and for studying the regulation of aromatic amino acid biosynthesis. The protocols detailed in this application note provide a framework for researchers to generate targeted gene deletions in microbial systems. The subsequent metabolic analysis of these strains can reveal critical insights into pathway flux and regulation, paving the way for the rational design of microbial cell factories for the production of valuable aromatic compounds. The continued development of precise and efficient genome editing tools like CRISPR-Cas9 will further accelerate progress in this field.

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